(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]
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Overview
Description
2,6-Bis(4-phenoxybenzoyl)naphthalene is an organic compound that belongs to the class of poly(arylene ether ketone)s. These compounds are known for their high-performance engineering thermoplastics properties, which include excellent thermal stability, mechanical strength, and chemical resistance. The unique structure of 2,6-Bis(4-phenoxybenzoyl)naphthalene, featuring two phenoxybenzoyl groups attached to a naphthalene core, makes it a valuable material for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Bis(4-phenoxybenzoyl)naphthalene can be synthesized through the Friedel-Crafts acylation reaction. This involves the acylation of diphenyl ether with 2,6-naphthalenedicarbonyl dichloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
The industrial production of 2,6-Bis(4-phenoxybenzoyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-phenoxybenzoyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted derivatives with different functional groups .
Scientific Research Applications
2,6-Bis(4-phenoxybenzoyl)naphthalene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Bis(4-phenoxybenzoyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications. The phenoxybenzoyl groups contribute to its high thermal stability and resistance to chemical degradation, making it suitable for use in harsh environments .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
- 2,7-Dimethoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
- 2,7-Diisopropoxy-1,8-bis(4-phenoxybenzoyl)naphthalene
Comparison
Compared to its similar compounds, 2,6-Bis(4-phenoxybenzoyl)naphthalene exhibits unique properties such as higher thermal stability and better chemical resistance. The orientation and substitution pattern of the phenoxybenzoyl groups significantly influence the compound’s physical and chemical properties, making it distinct from its homologues .
Properties
CAS No. |
123853-70-3 |
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Molecular Formula |
C36H24O4 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[6-(4-phenoxybenzoyl)naphthalen-2-yl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C36H24O4/c37-35(25-15-19-33(20-16-25)39-31-7-3-1-4-8-31)29-13-11-28-24-30(14-12-27(28)23-29)36(38)26-17-21-34(22-18-26)40-32-9-5-2-6-10-32/h1-24H |
InChI Key |
QYIKXRMSBTVJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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